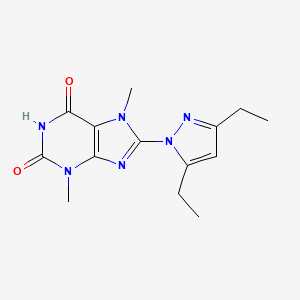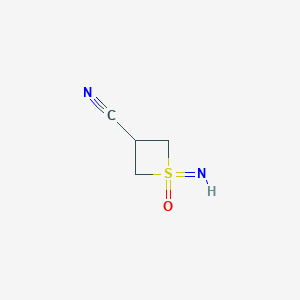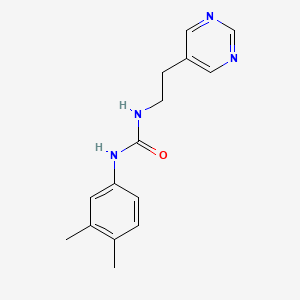
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in various physiological processes. DPCPX is an important tool compound used in scientific research to investigate the function and pharmacology of adenosine A1 receptors.
Mécanisme D'action
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. This results in a reduction in the downstream signaling pathways activated by adenosine, leading to a range of physiological effects depending on the tissue and context.
Biochemical and Physiological Effects
The effects of 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione on adenosine A1 receptor signaling depend on the tissue and context. In the brain, adenosine A1 receptors are involved in the regulation of neurotransmitter release, and 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione has been shown to reduce the inhibitory effects of adenosine on neurotransmitter release. In the cardiovascular system, adenosine A1 receptors are involved in the regulation of heart rate and blood pressure, and 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione has been shown to increase heart rate and blood pressure in animal models. In the immune system, adenosine A1 receptors are involved in the regulation of inflammation, and 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione has been shown to reduce the anti-inflammatory effects of adenosine.
Avantages Et Limitations Des Expériences En Laboratoire
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione is a highly selective antagonist of the adenosine A1 receptor, making it a valuable tool compound for investigating the function and pharmacology of this receptor. However, its selectivity for the adenosine A1 receptor means that it may not be suitable for investigating the effects of adenosine signaling through other adenosine receptor subtypes. Additionally, the effects of 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione on adenosine A1 receptor signaling may vary depending on the tissue and context, making it important to carefully consider the experimental design and interpretation of results.
Orientations Futures
There are many potential future directions for research involving 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione. One area of interest is the development of new compounds that are more selective and potent antagonists of the adenosine A1 receptor. Additionally, there is interest in investigating the role of adenosine signaling in various disease states, such as cardiovascular disease, cancer, and neurodegenerative disorders. Finally, there is potential for the use of 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione as a therapeutic agent, either alone or in combination with other drugs, for the treatment of conditions in which adenosine signaling is dysregulated.
Méthodes De Synthèse
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione can be synthesized using a variety of methods, including the condensation of 3,5-diethylpyrazole-4-carboxylic acid with 3,7-dimethylxanthine, followed by oxidation and reduction steps to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione with high purity and yield.
Applications De Recherche Scientifique
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione is widely used in scientific research to investigate the function and pharmacology of adenosine A1 receptors. Adenosine receptors are involved in a range of physiological processes, including neurotransmission, cardiovascular function, and immune response. 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione can be used to selectively block the adenosine A1 receptor, allowing researchers to study the specific effects of adenosine signaling on these processes.
Propriétés
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-5-8-7-9(6-2)20(17-8)13-15-11-10(18(13)3)12(21)16-14(22)19(11)4/h7H,5-6H2,1-4H3,(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADQVXWEWYXFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)NC(=O)N3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2957381.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2957382.png)
![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)
![(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)
![4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2957390.png)


![(5-Methyl-1-phenylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2957394.png)


![5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2957400.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2957401.png)

